

Application Notes and Protocols for Boc-His(tau-Boc)-OSu

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Compound of Interest

Compound Name: *Boc-his(tau-boc)-osu*

Cat. No.: *B13651022*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended solvents for dissolving $N\alpha,\tau$ -bis-Boc-L-histidine N-hydroxysuccinimide ester (**Boc-His(tau-Boc)-OSu**) and protocols for its use in common laboratory applications.

Solubility of Boc-His(tau-Boc)-OSu

The solubility of **Boc-His(tau-Boc)-OSu** is a critical factor for its effective use in peptide synthesis and bioconjugation. As a doubly Boc-protected amino acid active ester, its solubility is generally favored in organic solvents over aqueous solutions.^[1] Below is a summary of known solubility data in various common laboratory solvents.

Data Presentation: Solubility of **Boc-His(tau-Boc)-OSu**

Solvent	Chemical Formula	Molar Mass (g/mol)	Solubility	Remarks
Acetone	C ₃ H ₆ O	58.08	50 mg/mL[2]	Readily soluble at a high concentration.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Slightly soluble[3]	Often used for preparing stock solutions. Gentle heating to 37°C and sonication can aid dissolution.[2]
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	Slightly soluble[3][4]	A moderately polar aprotic solvent.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Soluble (qualitative)	A common solvent for Boc-based solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids.[5][6]

N,N-Dimethylformamide (DMF)	C_3H_7NO	73.09	Soluble (qualitative)	Widely used for both solid-phase and solution-phase peptide synthesis; effectively dissolves protected amino acids and coupling reagents. [1] [5]
Tetrahydrofuran (THF)	C_4H_8O	72.11	Soluble (qualitative)	Another aprotic solvent suitable for solution-phase coupling reactions. [1]
Acetonitrile (ACN)	C_2H_3N	41.05	Not specified	Commonly used in reversed-phase HPLC but less common as a primary solvent for dissolving starting materials for synthesis.
Water	H_2O	18.02	Poorly soluble	The hydrophobic Boc protecting groups significantly reduce water solubility. [1]

Experimental Protocols

Below are detailed protocols for the preparation of a **Boc-His(tau-Boc)-OSu** stock solution and its subsequent use in a typical coupling reaction.

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of **Boc-His(tau-Boc)-OSu**, which can be used for various applications such as peptide synthesis or conjugation to primary amines.

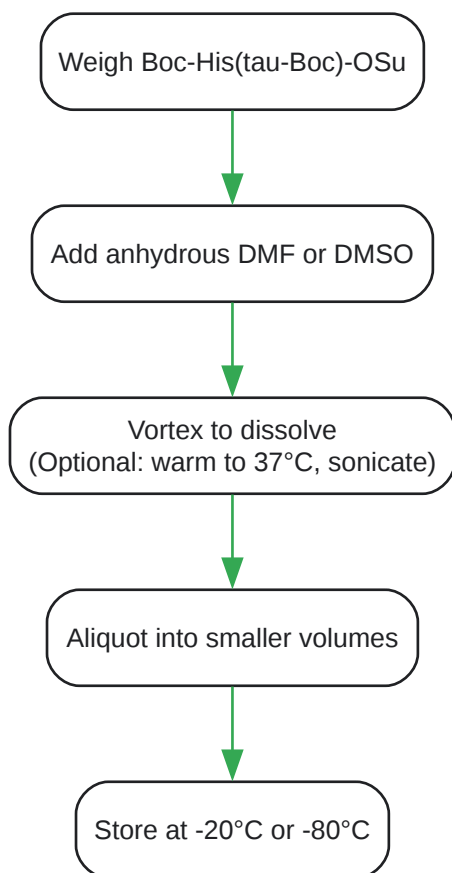
Materials:

- **Boc-His(tau-Boc)-OSu** (MW: 452.46 g/mol)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Boc-His(tau-Boc)-OSu** in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh out 4.52 mg of the compound.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration. For a 10 mM solution with 4.52 mg, add 1 mL of solvent.
- **Dissolution:** Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming to 37°C and/or sonication for a short period can be employed to facilitate dissolution.[\[2\]](#)
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[2\]](#)

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing a stock solution of **Boc-His(tau-Boc)-OSu**.

Protocol 2: Solution-Phase Coupling to a Primary Amine

This protocol outlines a general procedure for the coupling of **Boc-His(tau-Boc)-OSu** to a molecule containing a primary amine (e.g., an amino acid ester or the N-terminus of a peptide) in solution.

Materials:

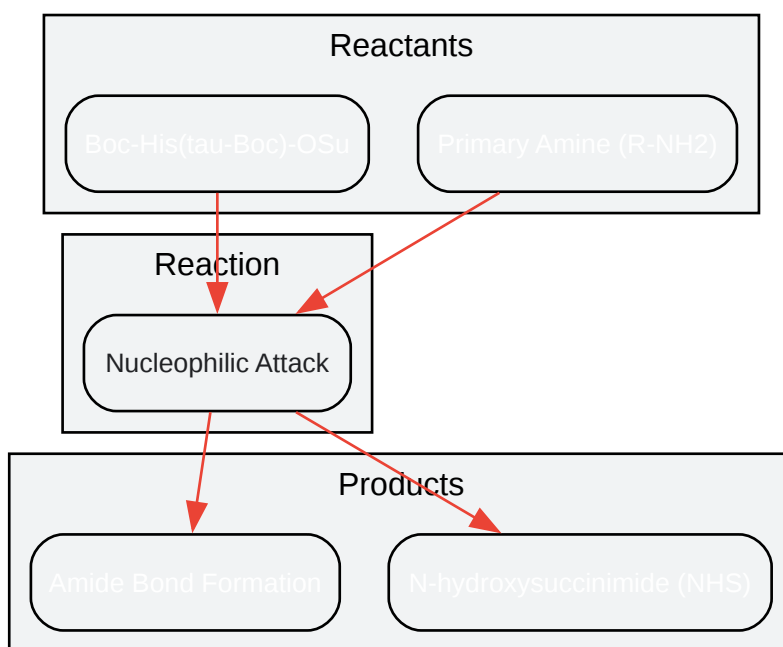
- **Boc-His(tau-Boc)-OSu** stock solution (e.g., 10 mM in DMF)
- Amine-containing substrate
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Tertiary base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus
- Thin-layer chromatography (TLC) plate and developing system for reaction monitoring

Procedure:

- **Reactant Preparation:** Dissolve the amine-containing substrate in anhydrous DMF or DCM in a reaction vessel.
- **Base Addition:** Add 1.5-2.0 equivalents of a tertiary base (e.g., DIPEA) to the reaction mixture to act as a proton scavenger.
- **Initiation of Coupling:** Add 1.0-1.2 equivalents of the **Boc-His(tau-Boc)-OSu** stock solution dropwise to the stirred reaction mixture at room temperature.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
- **Work-up:** Upon completion, the reaction mixture can be worked up by standard procedures, which may include dilution with an organic solvent, washing with a weak acid (e.g., 1 M HCl) and brine, drying over anhydrous sodium sulfate, and evaporation of the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

Signaling Pathway for Amide Bond Formation



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Caption: Amide bond formation via nucleophilic attack of a primary amine on the active ester.

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